molecular formula C16H14FN3O2 B12185643 3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12185643
M. Wt: 299.30 g/mol
InChI Key: ATRMVIMHICWQIQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluoro Group:

    Methoxymethylation: The methoxymethyl group can be introduced by reacting the benzimidazole derivative with methoxymethyl chloride in the presence of a base like sodium hydride.

    Amidation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 3-fluoro-N-(2-methoxyphenyl)benzamide

Uniqueness

3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the methoxymethyl group on the benzimidazole ring, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

3-fluoro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H14FN3O2/c1-22-9-15-19-13-6-5-12(8-14(13)20-15)18-16(21)10-3-2-4-11(17)7-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

ATRMVIMHICWQIQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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